Methyl 3-(allyloxy)-4-formylbenzoate

Description

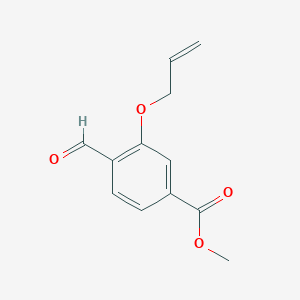

Methyl 3-(allyloxy)-4-formylbenzoate is a benzoate ester derivative featuring an allyloxy group at the 3-position and a formyl group at the 4-position of the aromatic ring. This compound combines the reactivity of the formyl group (which participates in nucleophilic additions and condensations) with the unsaturated allyloxy moiety (capable of Claisen rearrangements or polymerization).

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 4-formyl-3-prop-2-enoxybenzoate |

InChI |

InChI=1S/C12H12O4/c1-3-6-16-11-7-9(12(14)15-2)4-5-10(11)8-13/h3-5,7-8H,1,6H2,2H3 |

InChI Key |

ALPMKADIQFPFFR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(allyloxy)-4-formylbenzoate can be contextualized against related benzoate esters and formyl-substituted analogs. Below is a comparative analysis:

Table 1: Key Comparisons with Structural Analogs

Key Observations :

Substituent Position and Physical Properties :

- The position of the formyl group significantly impacts melting points. Methyl 4-formylbenzoate (para-substituted) exhibits a higher melting point (60–63°C) than its meta-substituted analog (48–55°C) due to enhanced symmetry and packing efficiency . The allyloxy group in this compound likely reduces crystallinity compared to simpler esters, though exact data are unavailable.

Reactivity :

- Formyl Group : All formyl-containing compounds (e.g., Methyl 4-formylbenzoate, 4-(benzyloxy)-3-phenethoxybenzaldehyde) are prone to nucleophilic attacks, enabling applications in Schiff base formation or crosslinking reactions .

- Allyloxy vs. Alkoxy Groups : The allyloxy group introduces unsaturation, enabling unique reactivity (e.g., Claisen rearrangement) absent in methoxy or benzyloxy analogs. For example, Methyl 3-allyl-4-hydroxybenzoate may undergo oxidation or allylic rearrangements, whereas this compound could participate in conjugate additions.

Synthetic Strategies :

- This compound may be synthesized via sequential substitutions akin to triazine derivatives (e.g., using DIPEA as a base and chromatographic purification) . In contrast, Methyl 4-formylbenzoate is commercially available with high purity (>98%) , reflecting its simpler synthesis.

Functional Group Interplay: The combination of allyloxy and formyl groups in this compound creates a bifunctional platform for tandem reactions. For instance, the formyl group could undergo condensation while the allyloxy moiety participates in cycloadditions, a feature absent in mono-functional analogs like Methyl 3-formylbenzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.